6-Bromo-2H-1,3-benzodioxol-5-amine
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Overview
Description
6-Bromo-2H-1,3-benzodioxol-5-amine is used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation using microwave irradiation or conventional heating . It belongs to the class of organic compounds known as diarylthioethers .
Synthesis Analysis
The compound has been used in the synthesis of benzoxazoles via a copper-catalyzed domino annulation . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecule contains a total of 36 bond(s). There are 18 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 2 ether(s) (aromatic) .Chemical Reactions Analysis
6-Bromo-2H-1,3-benzodioxol-5-amine has been used as a reactant in the preparation of benzoxazoles by copper-catalyzed domino annulation . It has also been used in the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties via a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis
The molecular formula of 6-Bromo-2H-1,3-benzodioxol-5-amine is C7H6BrNO2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Agent
A series of novel indazole derivatives has been synthesized and evaluated for anticancer activities . The synthesized compounds were found to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
Antiangiogenic Agent
The same series of compounds were also tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF .
Antioxidant Agent
All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity . Some compounds have shown significant OH radical scavenging activities, DPPH radical scavenging activity and SOR scavenging activity .
Antiproliferative Agent
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Building Block for Rennin Inhibitors
6-Bromo-2H-1,3-benzodioxol-5-amine has been used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .
Mechanism of Action
Target of Action
It’s used as a reactant in the preparation of benzoxazoles , suggesting it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known to be used in the synthesis of benzoxazoles , implying it may undergo transformations or interactions with other molecules to exert its effects.
Biochemical Pathways
Its role in the synthesis of benzoxazoles suggests it may influence pathways involving these compounds .
Result of Action
As a reactant in the preparation of benzoxazoles , it may contribute to the properties and effects of these compounds.
Future Directions
The compound has been recognized as a potential therapeutic target for diabetes and cancer . It has been used in the synthesis of benzoxazoles and indoles, which have shown anticancer activity . These findings suggest potential future directions for the use of 6-Bromo-2H-1,3-benzodioxol-5-amine in drug development.
properties
IUPAC Name |
6-bromo-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWMUJPLZBMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2H-1,3-benzodioxol-5-amine |
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